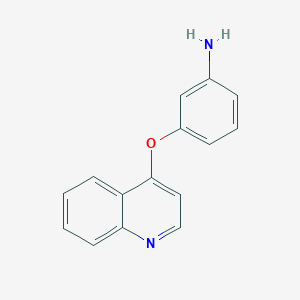

3-(Quinolin-4-yloxy)aniline

Übersicht

Beschreibung

3-(Quinolin-4-yloxy)aniline is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

3-(Quinolin-4-yloxy)aniline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to target a variety of biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Given that quinoline derivatives are known to inhibit dna synthesis, it’s plausible that this compound may affect pathways related to dna replication and repair .

Result of Action

Given that quinoline derivatives are known to inhibit dna synthesis, it’s plausible that this compound may lead to the death of bacterial cells .

Biochemische Analyse

Biochemical Properties

Quinoline and its derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the quinoline derivative .

Cellular Effects

Quinoline-based compounds have been shown to have various effects on cells . For example, some quinoline derivatives have been found to inhibit efflux pumps in Staphylococcus aureus, thereby enhancing the effectiveness of antibiotics .

Molecular Mechanism

Quinoline derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biologische Aktivität

3-(Quinolin-4-yloxy)aniline, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline ring attached to an aniline moiety through an ether linkage. The compound's chemical formula is CHNO, and its CAS number is 1282557-70-3. Its structural features contribute to its biological activity, particularly in antimicrobial and anticancer contexts.

Target of Action

The primary mechanism of action for this compound involves the inhibition of DNA synthesis. It is believed to interact with bacterial DNA gyrase and type IV topoisomerase, leading to the cleavage of bacterial DNA and subsequent cell death.

Mode of Action

The compound's interaction with these enzymes disrupts essential cellular processes in bacteria. This is consistent with findings that quinoline derivatives generally exhibit significant antimicrobial properties through similar mechanisms.

Biochemical Pathways

This compound is implicated in several biochemical pathways:

- DNA Replication and Repair : By inhibiting key enzymes involved in DNA synthesis, the compound affects pathways related to cellular replication and repair mechanisms.

- Cell Cycle Regulation : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by modulating cell cycle checkpoints, particularly at the S phase .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial effects against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against several cancer cell lines. For example:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 99.93 | 8.99 |

| MCF-7 (Breast) | 100.39 | 8.26 |

| DU145 (Prostate) | 99.93 | 7.89 |

| HepG2 (Liver) | 99.98 | 6.92 |

These results indicate that the compound may be more effective than established treatments like Sunitinib .

Case Studies

- Antitumor Mechanism : A study focused on the cytotoxicity of a quinoline derivative similar to this compound showed that it induced apoptosis through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- In Vivo Studies : Animal model studies have revealed that at lower doses, the compound enhances antioxidant defenses while higher doses lead to toxicity, highlighting the importance of dosage optimization for therapeutic applications.

Eigenschaften

IUPAC Name |

3-quinolin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-11-4-3-5-12(10-11)18-15-8-9-17-14-7-2-1-6-13(14)15/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRKMBMIOAEBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282557-70-3 | |

| Record name | 3-(quinolin-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.